

Spectroscopic Characterization of 5-(4-Nitrophenyl)-1H-Tetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **5-(4-Nitrophenyl)-1H-Tetrazole**, a molecule of significant interest in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a detailed chemical fingerprint essential for researchers, scientists, and professionals in drug development for unambiguous identification and quality control.

Core Spectroscopic Data

The structural elucidation of **5-(4-Nitrophenyl)-1H-Tetrazole** is fundamentally reliant on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The spectra for **5-(4-Nitrophenyl)-1H-Tetrazole** were recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the nitrophenyl group exhibit characteristic splitting patterns

(doublets) due to coupling with adjacent protons. The acidic proton on the tetrazole ring is also observed.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	Doublet	2H	Ar-H (ortho to NO ₂)
~8.2	Doublet	2H	Ar-H (meta to NO ₂)
Not consistently observed	Broad Singlet	1H	N-H (tetrazole)

Note: The N-H proton of the tetrazole ring can be broad and may exchange with residual water in the solvent, sometimes leading to its signal being difficult to observe or appearing at a variable chemical shift.

¹³C NMR Spectroscopic Data^[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ) ppm	Assignment
~160	C (tetrazole ring)
~148	C-NO ₂
~132	C (ipso- to tetrazole)
~129	Ar-CH (ortho to NO ₂)
~125	Ar-CH (meta to NO ₂)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FT-IR Spectroscopic Data (KBr Pellet)[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Broad	N-H stretching (tetrazole)
~1600	Strong	C=N stretching (tetrazole ring)
~1520	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching
~1450, ~1400	Medium	Aromatic C=C stretching

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory procedures and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

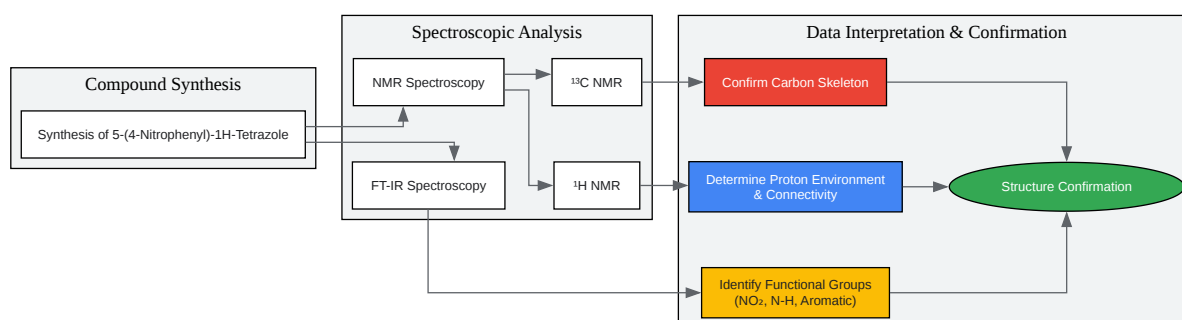
NMR spectra were acquired on a Bruker Avance 400 MHz instrument.[1] The sample of **5-(4-Nitrophenyl)-1H-Tetrazole** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy[1]

The FT-IR spectrum was recorded on an Avatar 370 FT-IR Thermo Nicolet spectrometer.[1] The solid sample of **5-(4-Nitrophenyl)-1H-Tetrazole** was prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk for analysis.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like **5-(4-Nitrophenyl)-1H-Tetrazole** follows a logical progression of spectroscopic analyses to confirm its identity and purity.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

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References

- 1. rsc.org [rsc.org]
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